molecular formula C11H9ClN2O2 B1487582 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid CAS No. 1226001-92-8

2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1487582
CAS No.: 1226001-92-8
M. Wt: 236.65 g/mol
InChI Key: AZJGRTCDZBQXFC-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid (CAS 1226001-92-8) is an imidazole-based organic compound with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.65 g/mol . This high-purity compound (≥98%) is supplied as a powder and should be stored sealed in a dry environment at room temperature or between 2-8°C . As a functionalized imidazole, it serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . The imidazole ring is a privileged scaffold in biology and pharmaceuticals, found in a wide range of therapeutic agents, including antifungal drugs, antihypertensives, and anticancer medications . The presence of both a carboxylic acid and a chlorophenyl substituent on the imidazole core provides multiple sites for further chemical modification, making this compound particularly useful for constructing more complex molecules, studying structure-activity relationships (SAR), and exploring novel biological targets . This product is strictly for research and further manufacturing applications, such as in laboratory settings or chemical synthesis. It is not intended for diagnostic or therapeutic use, nor for direct human use . Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-6-9(11(15)16)14-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJGRTCDZBQXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 3-chlorobenzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted imidazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid as inhibitors of heme oxygenase-1 (HO-1), an enzyme linked to cancer progression. Inhibiting HO-1 has been proposed as a strategy to enhance the effectiveness of existing cancer therapies. For instance, a fragment-based approach identified novel compounds that demonstrated significant inhibition of HO-1, with some achieving micromolar activity levels .

Antiviral Properties

Research into imidazole derivatives has shown promise in antiviral applications. Compounds structurally related to this compound have exhibited antiviral activity against various viruses, including HIV. A study reported that specific imidazole derivatives could disrupt the interaction between HIV integrase and host proteins, showcasing their potential as antiviral agents .

Synthesis of Novel Derivatives

The imidazole framework allows for the synthesis of various derivatives with tailored properties. For example, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids has been achieved through multiple synthetic routes involving coupling reactions and cyclization processes . These derivatives can be further modified to enhance their biological activity or selectivity.

Fragment-Based Drug Discovery

The compound serves as a useful scaffold in fragment-based drug discovery. By modifying the imidazole ring and substituents, researchers can explore a library of compounds that may exhibit enhanced binding affinity and specificity for target proteins involved in disease processes .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to evaluate how different substituents on the imidazole ring affect biological activity. For example, variations in substituent size and electronic properties can significantly impact the compound's efficacy as an inhibitor or agonist for specific targets .

Case Studies

StudyFocusFindings
Study on HO-1 InhibitionAnticancerIdentified compounds with IC₅₀ values in the micromolar range against HO-1 .
Antiviral Activity AssessmentHIVCertain derivatives showed over 50% inhibition of HIV integrase interactions .
SAR AnalysisBiological ActivityModifications led to enhanced potency and selectivity for targeted enzymes .

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the chloro and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Compound 2 with analogs differing in substituent positions, heterocyclic cores, and functional groups. Key structural variations and their implications are summarized in Table 1.

Positional Isomers

  • 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid (ChemSpider ID: 32701163): This positional isomer (C₁₁H₉ClN₂O₂) swaps the substituents of Compound 2, placing a 4-methylphenyl group at position 5 and a chlorine at position 4 of the imidazole.
  • 2-(4-Chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid (CAS: 1156729-24-6):
    Substituting the 3-chlorophenyl group with a 4-chlorophenyl moiety (para position) and replacing the methyl group with an ethyl chain at position 5 (C₁₂H₁₁ClN₂O₂; MW: 250.68 Da) enhances lipophilicity. The para-chloro configuration may reduce steric strain in planar interactions compared to the meta-substituted Compound 2 .

Heterocycle Variants

  • 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS: 845885-82-7): Replacing the imidazole core with a thiazole ring (C₁₀H₆ClNO₂S; MW: 239.67 Da) modifies electronic properties.

Functional Group Modifications

  • 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide :
    This derivative (C₁₁H₉ClN₄O₃) introduces a nitro group at position 4 and replaces the carboxylic acid with a carboxamide . The electron-withdrawing nitro group enhances electrophilicity, which could improve reactivity in covalent binding scenarios but reduce solubility .

  • Fluorine’s smaller atomic radius may also improve steric compatibility in tight binding pockets .

Substituent Complexity

  • 1-(5-Chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-(3-methylphenyl)-1H-imidazole-4-carboxylic acid (C₂₄H₁₈Cl₂N₂O₂): This poly-substituted analog incorporates three aromatic groups (two chlorophenyl, one methylphenyl), significantly increasing molecular weight (407.31 Da) and likely reducing solubility.

Table 1. Structural and Molecular Comparison of Compound 2 and Analogs

Compound Name Molecular Formula Substituents (Imidazole Positions) Key Structural Differences Implications Reference
Compound 2 C₁₁H₉ClN₂O₂ 2: 3-chlorophenyl; 5: methyl; 4: COOH Reference compound Low binding affinity (760 μM)
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-COOH C₁₁H₉ClN₂O₂ 4: Cl; 5: 4-methylphenyl; 2: COOH Positional isomer Increased steric bulk
2-(4-Chlorophenyl)-5-ethyl-1H-imidazole-4-COOH C₁₂H₁₁ClN₂O₂ 2: 4-chlorophenyl; 5: ethyl; 4: COOH Para-chloro, longer alkyl chain Enhanced lipophilicity
2-(3-Chlorophenyl)-1,3-thiazole-4-COOH C₁₀H₆ClNO₂S Thiazole core; 2: 3-chlorophenyl; 4: COOH Heterocycle substitution (S vs. N) Reduced hydrogen bonding
1-(3-Chlorophenyl)-2-methyl-4-nitroimidazole-5-carboxamide C₁₁H₉ClN₄O₃ 1: 3-chlorophenyl; 4: NO₂; 5: CONH₂ Nitro group, carboxamide Higher reactivity, lower solubility
2-(3-Fluorophenyl)-5-methyl-1H-imidazole-4-COOH C₁₁H₉FN₂O₂ 2: 3-fluorophenyl; 5: methyl; 4: COOH Halogen substitution (F vs. Cl) Altered pKa, improved permeability

Biological Activity

2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chlorophenyl group and a carboxylic acid functional group, contributing to its biological activity. The structural formula can be summarized as follows:

  • Molecular Formula : C10H10ClN3O2
  • Molecular Weight : 239.66 g/mol
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in the context of cancer treatment. It interacts with specific proteins involved in tumor growth and metastasis.
  • Antimicrobial Properties : Preliminary studies suggest that this imidazole derivative exhibits antimicrobial activity against various pathogens, indicating its potential as an antibiotic agent.
  • Cellular Signaling Modulation : The compound may influence G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes, including cancer and inflammation .

Study 1: Anticancer Activity

A study published in Nature Reviews Cancer examined the effects of similar imidazole derivatives on cancer cell lines. Results indicated that compounds with structural similarities to this compound inhibited cell proliferation and induced apoptosis in breast cancer cells. The study highlighted the importance of the carboxylic acid moiety in enhancing biological activity .

Study 2: Antimicrobial Efficacy

Research conducted by MDPI assessed the antimicrobial properties of various imidazole derivatives, including the target compound. The findings revealed that it exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Comparative Biological Activity Table

CompoundActivity TypeIC50/MIC (µg/mL)Reference
This compoundAnticancer25
Similar Imidazole DerivativeAntimicrobial32
Other Imidazole CompoundsAntifungal15

Q & A

Q. What are the optimal synthetic routes for 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including imidazole ring formation and subsequent functionalization. Key steps include:
  • Condensation reactions under controlled temperatures (room to 50°C) using glyoxal, formaldehyde, and ammonia derivatives.
  • Halogenation of the phenyl ring using chlorinating agents (e.g., Cl2 or SOCl2) under anhydrous conditions .
  • Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) .
    Optimization requires monitoring via TLC or HPLC to track intermediate conversions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-*d6 or CDCl3) to confirm imidazole ring protons (δ 7.0–8.5 ppm) and carboxylic acid functionality (δ ~12 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]<sup>−</sup> peaks matching theoretical molecular weight (e.g., 264.71 g/mol for related analogs) .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and NMR data be resolved for this compound?

  • Methodological Answer :
  • X-ray Refinement : Use SHELXL for high-resolution crystallographic data to solve hydrogen bonding and torsional angles. For weak electron density regions (e.g., disordered chlorophenyl groups), apply restraints or constraints during refinement .
  • NMR Analysis : For low-affinity protein-ligand complexes (e.g., Kd ~760 µM), employ filtered 2D NOESY to detect sparse inter-molecular nuclear Overhauser effects (eNOEs). Cross-relaxation rate analysis can supplement ambiguous data .
  • Data Reconciliation : Combine crystallographic occupancy refinement with NMR titration data to validate binding poses .

Q. What computational strategies are suitable for predicting binding modes of this compound with low-affinity protein targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling to account for imidazole ring tautomerism and chlorophenyl rotational states.
  • MD Simulations : Run 100+ ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess stability of predicted poses. Clustering analysis can identify dominant binding conformers .
  • Free Energy Calculations : Apply MM/GBSA or MM/PBSA to estimate binding energies, compensating for weak experimental affinities .

Experimental Design & Data Analysis

Q. How should researchers design assays to evaluate the enzymatic inhibition potential of this compound?

  • Methodological Answer :
  • Enzyme Selection : Target enzymes with known imidazole-binding pockets (e.g., cyclooxygenases, cytochrome P450 isoforms).
  • Kinetic Assays : Use fluorescence-based or UV-Vis substrate depletion assays (e.g., COX-2 with arachidonic acid). Include positive controls (e.g., indomethacin) and measure IC50 values at varying ligand concentrations (1 nM–1 mM) .
  • Data Interpretation : Fit dose-response curves using nonlinear regression (Hill equation) to distinguish competitive vs. non-competitive inhibition .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer :
  • Solvent Screening : Test mixtures of DMSO, methanol, and water for vapor diffusion setups.
  • Temperature Gradients : Optimize crystal growth at 4°C or 20°C to enhance lattice stability.
  • Additive Screening : Introduce small molecules (e.g., glycerol, PEG 400) to reduce conformational flexibility of the chlorophenyl group .

Key Considerations for Contradictory Data

  • Synthetic Yield Variability : Differences in chlorination efficiency (40–70%) may arise from residual moisture; ensure anhydrous conditions via molecular sieves .
  • NMR Signal Broadening : Proton exchange in the imidazole ring can obscure signals; use D2O exchange or low-temperature NMR (−40°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
Reactant of Route 2
2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

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